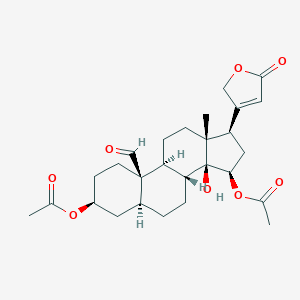
Dibenzo-15-crown-5
Vue d'ensemble
Description
Dibenzo-15-crown-5 is a type of macrocyclic ether with specific recognition abilities for certain cations. It has been studied for its unique binding properties with various ions and its synthesis through different methods.
Synthesis Analysis
- This compound and related compounds have been synthesized through methods like the condensation of 1,2-bis(o-hydroxyphenoxy)ethane with dichlorides and ditosylates of polyethylene glycols. This synthesis involves Bayer-Villiger oxidations and yields various dibenzo crowns with high specificity for cation binding (Yapar & Erk, 2002).
Molecular Structure Analysis
- The molecular structure of this compound has been identified using techniques such as IR, mass, 1H and 13C NMR spectroscopy. This has allowed for a detailed understanding of its recognition of various cations (Yapar & Erk, 2002).
Chemical Reactions and Properties
- This compound demonstrates significant binding abilities with cations like Li+, Na+, K+, Rb+, and Zn2+. The binding affinity varies depending on the size of the macrocyclic ether and the cation radius (Yapar & Erk, 2002).
Physical Properties Analysis
- The physical properties, including the conformational features of this compound and its complexes with metal cations, have been explored using NMR spectroscopy and X-ray diffraction. This has provided insights into the stability and selectivity of its complexes (Vedernikov et al., 2010).
Chemical Properties Analysis
- The chemical properties of this compound, especially in relation to its complexation with various metal cations, have been studied in depth. This includes its ability to form stable complexes with ions like Na+, K+, Rb+, and Cs+, demonstrating its potential as a selective complexing agent (Vedernikov et al., 2010).
Applications De Recherche Scientifique
Supramolecular Polymers and Aggregation-Induced Emission : Dibenzo[24]crown-8, a variant of Dibenzo-15-crown-5, was used to construct supramolecular polymers that demonstrated reversible assembling-disassembling and tunable aggregation-induced emission by acid-base treatments (Bai et al., 2015).
Inclusion Complexes with Cyclotetrachromotropylene : Crown ethers, including 15-crown-5 and Dibenzo[18]crown-6 (a related compound), formed inclusion complexes with cyclotetrachromotropylene in water (Poh & Tan, 1995).
Anticoccidial Ionophore Analogues : Benzo-15-crown-5 derivatives were synthesized as rigid cyclic analogues of anticoccidial ionophores, displaying moderate activity in tissue culture (Brown & Foubister, 1979).
Cytotoxicity Against Cancer Cells : Novel dibenzo-1,7-diaza-14-crown-4 ethers with γ-piperidone moiety were synthesized and evaluated for cytotoxic activity against human cancer cell lines (Le et al., 2019).
Alkali Metal Binding Energies : The study of dibenzo-18-crown-6, closely related to this compound, provided insights into the binding energies with various alkali metal ions, offering an understanding of ligand-ion interactions (Anderson, Paulsen, & Dearden, 2003).
Diffusion Coefficients in Supercritical Carbon Dioxide : The study of diffusion coefficients and retention factors for dibenzo-24-crown-8 and 15-crown-5 ethers in supercritical carbon dioxide highlights their potential in separation processes (Kong et al., 2007).
Rare Earth Metal Extraction : Crown ethers including Dibenzo-18-crown-6 were used to extract rare earth ions, demonstrating their effectiveness in metal ion extraction processes (Tsay, Shih, & Wu, 1983).
Mécanisme D'action
Target of Action
Dibenzo-15-crown-5 (DB15C5) primarily targets metal ions, particularly sodium and potassium ions . It acts as a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity by coordinating with these metal cations .
Mode of Action
DB15C5 interacts with its targets through a process known as complexation. The compound has a unique cyclic structure that forms a cavity, allowing it to encapsulate the metal ions . This encapsulation facilitates the transfer of sodium and potassium ions across interfaces . For instance, DB15C5 has been shown to facilitate the transfer of these ions across the water/1,2-dichloroethane interface .
Biochemical Pathways
The primary biochemical pathway affected by DB15C5 involves the transfer of sodium and potassium ions. The facilitated ion transfer across interfaces impacts various biochemical processes, given the crucial role of these ions in cellular functions .
Result of Action
The primary molecular effect of DB15C5’s action is the facilitated transfer of sodium and potassium ions. This can influence various cellular processes, given the importance of these ions in maintaining cellular homeostasis .
Action Environment
The action of DB15C5 can be influenced by environmental factors. For instance, the efficiency of ion transfer facilitated by DB15C5 can be affected by the properties of the interface across which the ions are being transferred . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other ions or molecules .
Safety and Hazards
Orientations Futures
The rapidly emerging field of hetero-binucleating ligands and the coordination chemistry of the heteronuclear complexes derived from such ligands have prompted an extension of work on the synthesis and redox chemistry of nickel and copper Schiff base complexes towards complexes functionalized with crown ether derivatives . The redox and electronic properties of the transition metal center can be modulated by the size and charge of the hard metal ions bound to the crown ether moiety . These complexes can ultimately be used as sensors (electrochemical and electronic) for alkaline, alkaline earth, and lanthanide metal ions .
Propriétés
IUPAC Name |
2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBFECWPKSRWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327366 | |
| Record name | Dibenzo-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14262-60-3 | |
| Record name | Dibenzo-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo-15-crown 5-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















